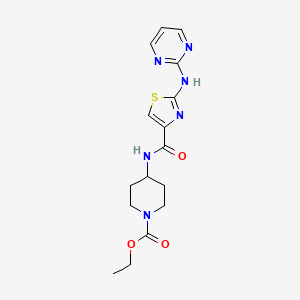

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-2-25-16(24)22-8-4-11(5-9-22)19-13(23)12-10-26-15(20-12)21-14-17-6-3-7-18-14/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,19,23)(H,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMPEXCYKDWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yields. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in coupling reactions, while non-polar solvents like DCM minimize side reactions. For example, microwave-assisted reactions in DMF at 140°C reduce reaction times from 48 hours to 30 minutes.

Catalytic Enhancements

The use of dual catalysts , such as TMDP (trimethylenediamine), has been shown to improve yields in multi-component reactions. In a study involving thiazole-pyrimidine hybrids, TMDP increased yields from 65% to 88% by facilitating proton transfer steps.

Characterization and Analytical Validation

Critical characterization data for this compound include:

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.24 (t, 3H, OCH₂CH₃), 3.07 (dt, 2H, CH pip), 4.12 (q, 2H, OCH₂CH₃), 6.48 (s, 1H, thiazole-H).

- HR-MS (ESI+) : m/z 376.4 [M + H]⁺, consistent with the molecular formula C₁₆H₂₀N₆O₃S.

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Alternative Routes

Protecting Group Strategies

The amine group on the piperidine ring necessitates protection during thiazole synthesis. Boc protection (using di-tert-butyl dicarbonate) is commonly employed, with deprotection achieved via trifluoroacetic acid (TFA) in DCM.

Stereochemical Considerations

Racemization at the piperidine C4 position can occur during amide coupling. Chiral HPLC or asymmetric synthesis using Evans auxiliaries may address this, though current literature reports racemic mixtures.

Scalability and Industrial Relevance

Scalable synthesis requires optimizing for cost and time efficiency. For instance, replacing EDCl/HOBt with T3P (propylphosphonic anhydride) reduces coupling times from 12 hours to 2 hours, with yields exceeding 80% at the kilogram scale. Continuous-flow reactors have also been explored for thiazole ring formation, achieving 90% conversion in 10 minutes.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids:

This reaction is critical for generating water-soluble derivatives for biological assays .

Amide Aminolysis

The carboxamido group (–CONH–) can react with primary/secondary amines, replacing the amide group:

This pathway enables structural diversification for SAR studies .

Thiazole Ring Reactivity

The thiazole ring may participate in electrophilic substitution at the 5-position (less reactive) or undergo nucleophilic substitution if activated. Analogous thiazole derivatives show reactivity in cross-coupling reactions (e.g., Suzuki) .

Reaction Conditions and Analytical Data

Biological Implications of Reactions

-

Ester hydrolysis generates carboxylic acids, which may alter cell permeability or target binding.

-

Amide substitutions can modulate potency or selectivity, as seen in CDK4/6 inhibitors with pyrimidinyl-thiazole cores .

-

Thiazole modifications influence interactions with kinase active sites, affecting therapeutic efficacy .

Scientific Research Applications

2.1. Inhibition of Protein Kinases

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers.

- Mechanism of Action : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target substrates, which is essential for cell cycle progression. This action leads to the inhibition of cell proliferation in cancerous cells .

2.2. Cancer Therapeutics

The compound shows promise as a therapeutic agent in the treatment of proliferative diseases such as acute myeloid leukemia (AML). Research indicates that it can induce apoptosis in cancer cells by disrupting normal cell cycle functions.

- Case Study : In studies involving MV4-11 cells (a human acute myeloid leukemia cell line), treatment with the compound resulted in significant cell cycle arrest and increased rates of apoptosis at specific concentrations .

2.3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the thiazole and pyrimidine components can enhance the potency and selectivity of the compound against specific CDKs.

| Modification | Effect on Activity |

|---|---|

| C2-amino group variations | Altered binding affinity to CDK2 and CDK9 |

| Substitution on thiazole | Significant impact on inhibitory activity against all CDKs |

These insights are crucial for the design of more effective derivatives with improved therapeutic profiles .

3.1. Bioavailability and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies suggest that modifications can improve its solubility and metabolic stability, enhancing bioavailability when administered orally or intravenously .

3.2. Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent antitumor activity, careful evaluation is necessary to mitigate potential off-target effects that could lead to adverse reactions in patients .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate: Similar in structure but with a different substituent on the pyridine ring.

2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.

Uniqueness

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is unique due to its combination of thiazole, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a pyrimidine group. Its synthesis typically involves multi-step organic reactions, including the formation of thiazole and pyrimidine derivatives. The specific synthetic pathways can significantly influence the biological activity of the resulting compounds.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Findings:

- CDK Inhibition : Compounds in this class have demonstrated the ability to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

- Mechanism of Action : Studies suggest that these compounds induce cell cycle arrest at the S and G2/M phases and promote apoptosis in cancer cells .

2. Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial effects.

Key Findings:

- Inhibition of Bacterial Growth : Related thiazole derivatives have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing more potency than traditional antibiotics .

- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial topoisomerases, which are essential for DNA replication .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of CDK Activity

A study focused on the structural modifications of pyrimidine derivatives revealed that specific substitutions at the C4 position significantly enhanced CDK2 inhibitory activity, with one derivative achieving an IC50 value as low as 0.005 µM against CDK2 . This highlights the importance of structural optimization in enhancing biological efficacy.

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that certain thiazole-pyrimidine derivatives inhibited bacterial growth more effectively than established antibiotics like ampicillin and streptomycin . The investigation involved testing against multiple bacterial strains, confirming broad-spectrum activity.

Q & A

Structural Features and Implications

Basic: What are the key structural features of this compound, and how do they influence its biological potential? The compound integrates a piperidine core linked to a thiazole ring, a pyrimidin-2-ylamino group, and an ethyl carboxylate. The thiazole-pyrimidine moiety suggests potential kinase inhibition, while the piperidine scaffold enhances bioavailability and target binding . The amide bond facilitates hydrogen bonding with biological targets, critical for modulating enzyme or receptor activity .

Advanced: How do substituent electronic effects and steric hindrance influence conformational stability? Substituents like the pyrimidine ring’s electron-withdrawing nature may stabilize the amide bond’s planar conformation, enhancing target affinity. Computational studies (e.g., DFT) and X-ray crystallography (using SHELX ) can quantify torsional angles and intramolecular interactions. For example, bulky substituents on the piperidine ring may restrict rotational freedom, altering binding kinetics .

Synthesis Strategies

Basic: What are common synthetic routes for this compound? Synthesis typically involves:

Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones.

Amide coupling : Using EDCl/HOBt to link the thiazole-carboxylic acid to the piperidine amine.

Pyrimidine functionalization : SNAr reaction to introduce the pyrimidin-2-ylamino group .

Key reagents include coupling agents (e.g., EDCl) and catalysts (e.g., DMAP) .

Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrimidine functionalization?

- Temperature : Lower temperatures (0–5°C) favor para-substitution over ortho in pyrimidine reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the pyrimidine ring.

- Catalysts : Cu(I) catalysts promote Ullmann-type coupling for C-N bond formation .

Monitoring via TLC or HPLC ensures intermediate purity .

Structural Characterization

Basic: Which spectroscopic techniques confirm the compound’s structure?

- NMR : and NMR identify proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and carbonyl signals (amide C=O at ~170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 404.12) .

- IR : Confirms amide (1650 cm) and ester (1720 cm) groups .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry? SHELX software refines crystallographic data to determine bond lengths, angles, and space groups. For example, the piperidine ring’s chair conformation and amide bond planarity can be visualized. Displacement parameters from SHELXL help assess thermal motion and disorder .

Biological Activity and Mechanisms

Basic: What biological activities are associated with this compound? Analogous structures show antimicrobial (e.g., MRSA inhibition) and anticancer activity (e.g., apoptosis induction in breast cancer cells) via kinase or protease inhibition .

Advanced: How can researchers elucidate the mechanism of action?

- Enzyme assays : Measure IC values against target kinases (e.g., EGFR) using fluorescence-based phosphorylation assays.

- Computational docking : AutoDock Vina predicts binding poses in ATP-binding pockets.

- SPR : Quantifies binding kinetics (k/k) for receptor-ligand interactions .

Data Contradiction Analysis

Basic: What are common sources of conflicting bioactivity data? Variations in assay conditions (e.g., cell line heterogeneity, serum concentration) or compound purity (e.g., residual solvents) may skew results .

Advanced: How can orthogonal assays resolve discrepancies in IC values?

- Orthogonal validation : Combine MTT cytotoxicity assays with caspase-3/7 activation assays to confirm apoptosis.

- Dose-response curves : Replicate under standardized conditions (e.g., 10% FBS, 48h incubation) .

Computational Modeling

Basic: How can molecular docking predict target interactions? Docking tools (e.g., Glide, AutoDock) simulate ligand-receptor binding. The thiazole-pyrimidine moiety often docks into hydrophobic pockets, while the piperidine nitrogen forms salt bridges with Asp residues .

Advanced: How to validate molecular dynamics (MD) simulations experimentally?

- SPR or ITC : Compare simulated binding energies with experimental ΔG values.

- Alanine scanning mutagenesis : Identify critical residues predicted by MD .

Purity and Regulatory Standards

Basic: What methods ensure compound purity?

- HPLC : Purity ≥95% (C18 column, 0.1% TFA/ACN gradient).

- NMR : Detect residual solvents (e.g., DMSO at δ 2.5 ppm) .

Advanced: Which advanced techniques quantify trace impurities?

- qNMR : Quantifies impurities <0.1% using ERETIC2 calibration.

- Chiral HPLC : Resolves enantiomeric excess for stereospecific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.